Stable C–N Axial Chirality for Drug Design
The 1-phenyl-6-aminouracil scaffold of the target compound exhibits stable C–N axial chirality, a property not present in many simpler pyrimidine analogs like uracil itself [1]. This chirality, arising from restricted rotation around the N(1)-phenyl bond, allows for the separation and isolation of stable atropisomers. The rotational barrier (ΔG≠) for these compounds correlates strongly with the van der Waals radii of ortho-substituents on the phenyl ring, a relationship that has been quantitatively established [1].
| Evidence Dimension | Rotational barrier (ΔG≠) and van der Waals radii correlation |
|---|---|
| Target Compound Data | Correlation coefficient (R²) of 0.96 between ΔG≠ and van der Waals radius |
| Comparator Or Baseline | Not applicable (class property) |
| Quantified Difference | Establishes a predictive model for atropisomer stability |
| Conditions | Thermal racemization experiments, theoretical calculations |
Why This Matters
This scaffold offers a unique, predictable handle for creating chiral drug candidates with potentially differentiated pharmacological and pharmacokinetic profiles, a feature absent in achiral or more flexible pyrimidine analogs.
- [1] Hasegawa, F.; et al. Stable C–N axial chirality in 1-aryluracil scaffold and differences in in vitro metabolic clearance between atropisomers of PDE4 inhibitor. Bioorg. Med. Chem. 2017, 25(16), 4506–4511. View Source
